5-Formylnicotinonitrile: A Comprehensive Technical Guide for Researchers
5-Formylnicotinonitrile: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the chemical properties, structure, and potential biological significance of 5-Formylnicotinonitrile, a heterocyclic aldehyde with growing interest in the fields of medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry.
Chemical Properties and Structure
5-Formylnicotinonitrile, also known by its IUPAC name 5-formyl-3-pyridinecarbonitrile, is a solid, white to yellow or brown crystalline compound.[1] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 5-formylnicotinonitrile | [1] |
| Synonyms | 5-Formyl-3-pyridinecarbonitrile, 5-Cyano-3-pyridinecarboxaldehyde | |
| CAS Number | 70416-53-4 | [1][2] |
| Molecular Formula | C₇H₄N₂O | [1][2] |
| Molecular Weight | 132.12 g/mol | [2] |
| Appearance | White to yellow to brown solid | [1] |
| Melting Point | 80-84 °C (estimated for a related compound, 2-Fluoro-5-formylbenzonitrile) | [3] |
| Boiling Point | Not available | |
| Solubility | Soluble in chloroform and methanol.[3] Quantitative data in water, ethanol, and DMSO is not readily available in published literature but can be determined experimentally. | |
| SMILES | O=Cc1cnccc1C#N | |
| InChI Key | RWPAJIVRGSWZAB-UHFFFAOYSA-N | [1] |
Spectroscopic Data
The structural elucidation of 5-Formylnicotinonitrile can be confirmed through various spectroscopic techniques. Expected spectral characteristics are outlined below:
| Technique | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the aldehydic proton and the three aromatic protons on the pyridine ring. |
| ¹³C NMR | Resonances for the nitrile carbon, the carbonyl carbon of the aldehyde, and the carbons of the pyridine ring. |
| IR Spectroscopy | Characteristic absorption bands for the C≡N stretch of the nitrile group (around 2220-2240 cm⁻¹), the C=O stretch of the aldehyde (around 1690-1715 cm⁻¹), and C-H stretching of the aromatic ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (132.12 m/z). |
Experimental Protocols
Synthesis
General Oxidation Protocol:
-
Dissolve 5-methylnicotinonitrile in a suitable solvent (e.g., dichloromethane or acetic acid).
-
Add an oxidizing agent (e.g., selenium dioxide, manganese dioxide, or chromium trioxide) portion-wise at a controlled temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous workup to remove the oxidizing agent and any inorganic byproducts.
-
Extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate) and concentrate under reduced pressure to obtain the crude product.
Purification
The crude 5-Formylnicotinonitrile can be purified using standard laboratory techniques such as recrystallization or column chromatography.
Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent. Ethanol is a recommended solvent for the recrystallization of the related compound 5-formylpicolinonitrile and is a good starting point.[4] Other potential solvents include isopropanol or acetone.[4]
-
If colored impurities are present, treat the hot solution with activated charcoal and filter through a fluted filter paper.[4]
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Column Chromatography Protocol:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Load the sample onto the column.
-
Elute the column with a suitable mobile phase, gradually increasing the polarity (e.g., from hexane to a hexane/ethyl acetate mixture). The selection of the mobile phase should be guided by TLC analysis to ensure good separation of the desired product from impurities.[5][6]
-
Collect the fractions containing the purified product and concentrate under reduced pressure.
Biological Activity and Signaling Pathways
Nicotinonitrile derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Pim Kinase Inhibition and Downstream Signaling
Several studies have highlighted the potential of nicotinonitrile-based compounds as inhibitors of Pim kinases (Pim-1, Pim-2, and Pim-3), a family of serine/threonine kinases that are overexpressed in various cancers and play a crucial role in cell survival, proliferation, and drug resistance.[] Inhibition of Pim-1 kinase by nicotinonitrile derivatives has been shown to induce apoptosis and cell cycle arrest in cancer cells.[8]
The Pim-1 kinase signaling pathway often involves the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly STAT3.[9] Constitutive activation of the STAT3 signaling pathway is a hallmark of many cancers, promoting tumor growth and survival.[10][11][12] Pim-1 can phosphorylate and activate STAT3, leading to the transcription of target genes involved in cell proliferation and survival. Therefore, by inhibiting Pim-1, 5-Formylnicotinonitrile could potentially disrupt this oncogenic signaling cascade.
Caption: Proposed mechanism of Pim-1/STAT3 signaling inhibition.
Induction of Apoptosis
Inhibition of the Pim-1/STAT3 pathway by nicotinonitrile derivatives can lead to the induction of apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells. This process is often mediated by the intrinsic mitochondrial pathway, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[13] Inhibition of Pim-1 can lead to an increased Bax/Bcl-2 ratio, resulting in the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis.
Caption: Potential apoptotic signaling pathway.
Conclusion
5-Formylnicotinonitrile is a versatile chemical intermediate with significant potential for the development of novel therapeutic agents. Its structure allows for diverse chemical modifications, and its nicotinonitrile core is a recognized pharmacophore with activity against key cancer-related targets such as Pim kinases. Further research into the specific biological mechanisms of 5-Formylnicotinonitrile and the development of robust synthetic and purification protocols will be crucial for realizing its full therapeutic potential. This guide serves as a foundational resource for scientists and researchers embarking on studies involving this promising compound.
References
- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 9. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 10. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting the STAT3 signaling pathway in cancer: role of synthetic and natural inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
